molecular formula C20H23FN2O B1265670 Butropipazone CAS No. 2354-61-2

Butropipazone

Cat. No.: B1265670
CAS No.: 2354-61-2
M. Wt: 326.4 g/mol
InChI Key: QPHRVUMZLUQZGU-UHFFFAOYSA-N
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Description

Butropipazone is a useful research compound. Its molecular formula is C20H23FN2O and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170975. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anesthetic Regimens in Intestinal Drug Absorption Studies :

    • Research involving the use of anesthetics in single-pass intestinal perfusion (SPIP) experiments for studying intestinal drug absorption in rats has included the use of butorphanol, a derivative of butropipazone. The study found that the combination of ketamine/xylazine/butorphanol did not affect drug absorption significantly while reducing induction time and stress, making it a preferable choice for such studies (Saphier et al., 2020).
  • Neuroleptic Activity in Psychiatric Research :

    • In neuroleptic activity research, this compound has been used as a reference drug. A study on 5-Piperazinylalkyl-2(3H)-oxazolones, a class of neuroleptic compounds, compared their activity against this compound and other reference drugs. They found that certain compounds in this class had a greater activity than this compound and fluanisone, offering insights into potentially more effective neuroleptic agents (Cascio et al., 1989).
  • Seizure Control in Nerve Agent-Induced Cases :

    • A study on seizure control critical for neuroprotection and survival in nerve agent-induced seizures referenced this compound in its investigation of the efficacy of various anticonvulsants. This research offers valuable insights into emergency medical interventions and the treatment of neurotoxic exposures (Shih et al., 2003).
  • Analysis in Drug Research and Development :

    • Drug discovery and development often involve comparative analyses of existing drugs, where this compound might be used as a reference. A historical perspective on drug discovery emphasizes the role of chemistry and pharmacology, and such comparative analyses play a crucial role in developing new therapeutic agents (Drews, 2000).
  • Antipsychotics and Muscarinic Receptor Interaction :

    • Research into the interaction of antipsychotic drugs with muscarinic acetylcholine receptors, where drugs like this compound are used for comparative studies, can provide insights into their pharmacological profiles. This knowledge is crucial in understanding the side effects and therapeutic potentials of these drugs (Richelson, 1977).

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c21-18-10-8-17(9-11-18)20(24)7-4-12-22-13-15-23(16-14-22)19-5-2-1-3-6-19/h1-3,5-6,8-11H,4,7,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHRVUMZLUQZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178122
Record name Butropipazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2354-61-2
Record name Butropipazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002354612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butropipazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butropipazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butropipazone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47UB2NB3UD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Butropipazone compare to other neuroleptics in terms of potency and side effects?

A1: Research indicates that this compound exhibits neuroleptic activity comparable to Chlorpromazine, surpassing the potency of both this compound and Fluanisone []. Importantly, this compound demonstrates a longer duration of action and a reduced tendency to induce catalepsy compared to these reference drugs []. This suggests a potentially improved side effect profile, particularly regarding extrapyramidal symptoms, a common concern with first-generation antipsychotics.

Q2: Can you explain the structure-activity relationship of this compound and its analogues?

A2: While the provided abstracts don't delve into specific structure-activity relationships for this compound, the research highlights the development and testing of "a series of new 4-aryl-5-[ω-(4-aryl-1-piperazinyl)alkyl]-2(3H)- oxazolones" as potential neuroleptics []. This suggests that modifications within this chemical scaffold, particularly variations in the aryl groups and alkyl chain length, can influence neuroleptic activity. Further investigation into the structure-activity relationship of these analogues, including this compound, would be valuable to optimize potency and minimize side effects.

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